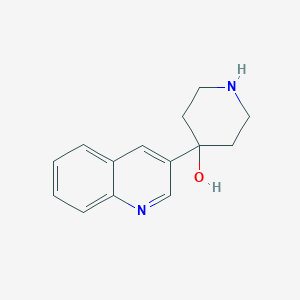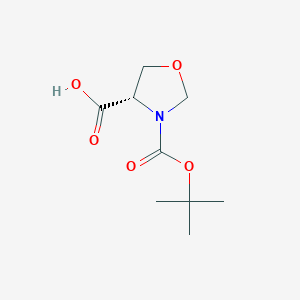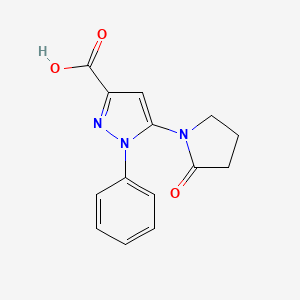
5-(2-oxopyrrolidin-1-yl)-1-phenylpyrazole-3-carboxylic acid
Overview
Description
5-(2-oxopyrrolidin-1-yl)-1-phenylpyrazole-3-carboxylic acid: is a complex organic compound that features a pyrazole ring fused with a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-oxopyrrolidin-1-yl)-1-phenylpyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a phenylhydrazine derivative with a suitable diketone can form the pyrazole ring, which is then further functionalized to introduce the pyrrolidinone group .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
5-(2-oxopyrrolidin-1-yl)-1-phenylpyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
5-(2-oxopyrrolidin-1-yl)-1-phenylpyrazole-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which 5-(2-oxopyrrolidin-1-yl)-1-phenylpyrazole-3-carboxylic acid exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and pyrrolidinone-containing molecules. Examples are:
2-(2-Oxopyrrolidin-1-yl)acetamide: Known for its psychotropic and cerebroprotective effects.
Phenylpiracetam: A nootropic compound with cognitive-enhancing properties.
Uniqueness
What sets 5-(2-oxopyrrolidin-1-yl)-1-phenylpyrazole-3-carboxylic acid apart is its unique combination of the pyrazole and pyrrolidinone rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, from drug development to material science .
Properties
Molecular Formula |
C14H13N3O3 |
|---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
5-(2-oxopyrrolidin-1-yl)-1-phenylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C14H13N3O3/c18-13-7-4-8-16(13)12-9-11(14(19)20)15-17(12)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,19,20) |
InChI Key |
VBWANFBIXIXOMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=NN2C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-Benzyloxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acetic acid ethyl ester](/img/structure/B8636364.png)
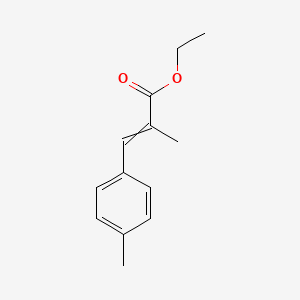
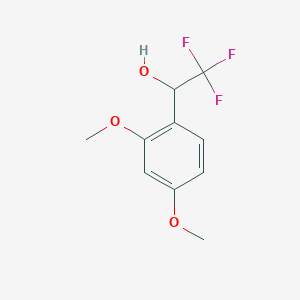

![7-[2-(Phosphonomethoxy)ethyl]adenine](/img/structure/B8636400.png)
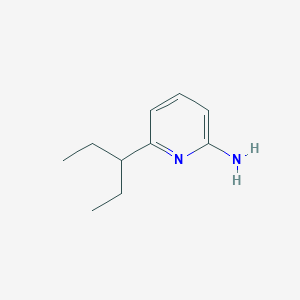
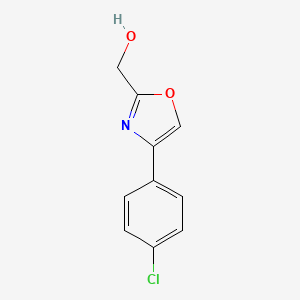
![3-iodo-1-(5-nitropyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8636417.png)
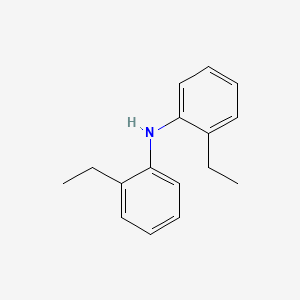
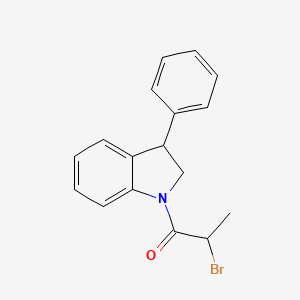
![2-[2-(Pyridin-4-yl)ethyl]-1lambda~6~,2,6-thiadiazinane-1,1-dione](/img/structure/B8636438.png)

